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Introduction
17:1 Lysophosphatidylcholine (LPC), also known as LysoPC(17:1), is a species of

lysophospholipid containing a heptadecenoic acid acyl chain. As a bioactive lipid mediator,

LPC(17:1) is implicated in a diverse array of physiological and pathological processes, ranging

from metabolic regulation and inflammation to cancer progression and host defense. This

technical guide provides an in-depth overview of the core biological functions of LPC(17:1),

presenting quantitative data, detailed experimental methodologies, and visual representations

of its signaling pathways to support further research and drug development efforts.

Core Biological Functions and Mechanisms
LPC(17:1) exerts its effects through various mechanisms, including direct interaction with cell

surface receptors, incorporation into cellular membranes, and enzymatic conversion to other

signaling molecules.

Role in Cancer Biology
In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), LPC(17:1)

plays a significant role in tumor progression through its involvement in the tumor

microenvironment.
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Tumor Cell Metabolism and Membrane Synthesis: PDAC cells can take up LPC(17:1) from

the extracellular environment and incorporate the 17:1 acyl chain into their own

phosphatidylcholines, such as PC(16:0/17:1) and PC(18:1/17:1). This process supports the

synthesis of new membranes, which is essential for rapidly proliferating cancer cells.[1][2]

The LPC-Autotaxin-LPA Signaling Axis: LPC(17:1) is a key component of a signaling

cascade that promotes pancreatic tumor growth. Pancreatic stellate cells (PSCs) in the

tumor stroma release LPCs, including LPC(17:1).[1][2] Extracellular LPC is then hydrolyzed

by the enzyme autotaxin (ATX) to produce lysophosphatidic acid (LPA).[1][2] LPA is a potent

mitogen that signals through its own G protein-coupled receptors (GPCRs) to stimulate

cancer cell proliferation and migration.[1][2]

Regulation by p53: The tumor suppressor protein p53 has been shown to regulate the

lipidome of pancreatic cancer cells. Loss of p53 function leads to a significant reduction in

the levels of various lysophospholipids, including LPC(17:1), both within the cells and in the

conditioned medium.[3] This suggests that p53 status can influence the availability of

LPC(17:1) for signaling and metabolic processes in the tumor microenvironment.

Involvement in Metabolic and Inflammatory Diseases
Odd-chain fatty acids and their derivatives, such as LPC(17:1), are increasingly recognized for

their roles in metabolic health.

Metabolic Regulation: Studies have indicated a negative correlation between plasma levels

of LPC(17:1) and lipid metabolic abnormalities in certain patient populations, such as HIV-

infected individuals.[4] While direct studies on LPC(17:1) are emerging, research on the

closely related LPC(17:0) has demonstrated its ability to improve hyperglycemia and insulin

resistance in high-fat diet-induced obese mice.[5][6] This was achieved by stimulating the

secretion of glucagon-like peptide-1 (GLP-1) through the activation of GPCRs such as

GPR120, GPR35, and the calcitonin receptor (CALCR).[5][6]

Inflammatory Signaling: Lysophosphatidylcholines, as a class, are known to be involved in

inflammatory processes.[7][8] They can act as signaling molecules that activate GPCRs like

G2A and GPR4, as well as Toll-like receptors (TLRs), leading to the production of pro-

inflammatory cytokines, oxidative stress, and apoptosis.[7][9]
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Antimicrobial and Antipathogenic Activity
Recent findings have highlighted a role for LPC(17:1) in plant defense mechanisms.

Inhibition of Phytophthora infestans: LPC(17:1) has been identified as a metabolite on the

leaf surface of the wild potato species Solanum bulbocastanum.[10] In vitro assays have

demonstrated that LPC(17:1) can effectively inhibit both the spore germination and mycelial

growth of Phytophthora infestans, the oomycete responsible for late blight disease in

potatoes and tomatoes.[10][11] This suggests a potential role for LPC(17:1) as an

endogenous antifungal agent in plants.

Role in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

The metabolism of LPCs is intertwined with the cellular susceptibility to ferroptosis.

Membrane Remodeling: LPCs are key intermediates in the Lands cycle, a pathway that

remodels the fatty acid composition of membrane phospholipids.[12] The enzyme

lysophosphatidylcholine acyltransferase 1 (LPCAT1) re-esterifies fatty acids onto LPCs to

form phosphatidylcholines.[12] By influencing the balance of saturated versus

polyunsaturated fatty acids in membrane phospholipids, LPCAT activity can modulate a cell's

resistance to ferroptosis.[12] While not specific to the 17:1 species, this highlights a

fundamental process in which LPC(17:1) can participate.

Quantitative Data Summary
The following tables summarize the available quantitative data for 17:1

Lysophosphatidylcholine.

Biological Context Parameter Value Reference

Pancreatic Cancer
Concentration for

uptake studies
4 µmol/L [1]

Lipidomics
Internal standard

concentration
4 µmol/L [2]
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In Vitro

Bioactivity
Assay

Organism/C

ell Type
Parameter Value Reference

Antifungal

Activity

P. infestans

spore

germination

inhibition

Phytophthora

infestans

IC50

(approx.)
~10 µM [11]

Antifungal

Activity

P. infestans

spore

germination

inhibition

Phytophthora

infestans

Significant

Inhibition

1 µM - 100

µM
[11]

Signaling and Metabolic Pathways
The LPC-Autotaxin-LPA Axis in Pancreatic Cancer
This pathway illustrates how stromal-derived LPC(17:1) contributes to pancreatic tumor

progression.
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Stromal Compartment (Pancreatic Stellate Cell)

Extracellular Space Tumor Compartment (PDAC Cell)

Pancreatic Stellate Cell LPC(17:1)
Secretion

Autotaxin (ATX)

Membrane SynthesisUptake & Incorporation

Lysophosphatidic Acid (LPA)
Hydrolysis

LPA Receptor (LPAR)
Binding & Activation

Pancreatic Cancer Cell Proliferation &
Migration
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Intestinal L-Cell

Pancreatic β-Cell

LPC(17:0)

GPR120

Activation

GLP-1 Secretion

GLP-1 (in circulation)

GLP-1 Receptor

Activation

Insulin Secretion

Insulin (in circulation)

Improved Glucose Homeostasis
& Insulin Sensitivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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